Seletracetam (lithium)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Seletracetam (lithium) is a pyrrolidone-derived compound belonging to the racetam family. It is structurally related to levetiracetam and was developed as a more potent and effective anticonvulsant drug. Seletracetam has shown potent seizure suppression in models of acquired and genetic epilepsy and has been well tolerated in various animal models .

准备方法

Seletracetam can be synthesized through a series of chemical reactions involving pyrrolidone derivatives. The synthetic route typically involves the formation of a nitrogen heterocyclic system, which is common to other anticonvulsants like levetiracetam and brivaracetam. The presence of electronegative functional groups, such as the difluoro group, enhances the anticonvulsant activity .

Industrial production methods for seletracetam involve optimizing reaction conditions to ensure high yield and purity. These methods may include the use of advanced techniques like cold plasma methods and mechanochemical reactions to achieve the desired product .

化学反应分析

Metabolic Degradation of Seletracetam

Seletracetam undergoes hydrolytic cleavage of its acetamide group (-CONH₂) to form pharmacologically inactive ucb-101596-1 (carboxylic acid metabolite). This reaction occurs primarily in hepatic microsomes via enzymatic catalysis .

| Reaction Component | Details |

|---|---|

| Substrate | Seletracetam (C₁₀H₁₄F₂N₂O₂) |

| Metabolite | ucb-101596-1 (C₁₀H₁₄F₂N₂O₃) |

| Catalyst | Esterases/amidases |

| Reaction Type | Hydrolysis |

| Bioactivity | Metabolite is inactive |

Radiochemical Labeling of Seletracetam

A novel protocol enables fluorine-18 labeling of Seletracetam’s 2,2-difluorovinyl motif for PET imaging applications :

-

Reagents : Et₃SiH (triethylsilane), TEMPO (radical scavenger), 2-methyl-2-butanol

-

Conditions : 85°C for 6 minutes under inert atmosphere

-

Outcome : 33% radiochemical yield with >99% purity ([¹⁸F]Seletracetam) .

Mechanistic Pathway :

-

Single-electron transfer (SET) oxidation initiates radical formation.

-

Et₃SiH donates hydride radicals, stabilizing intermediates.

Lithium’s Intrinsic Chemical Reactivity

Lithium (Li) independently exhibits characteristic alkaline metal reactions, though no direct interaction with Seletracetam is documented :

With Water

2Li+2H2O→2LiOH+H2↑

With Acids

Sulfuric Acid (Dilute) :

2Li+H2SO4→Li2SO4+H2↑

Nitric Acid (Concentrated) :

Li+4HNO3→LiNO3+2NO2↑+2H2O

Pharmacological Interactions

In rodent models, lithium-pilocarpine-induced seizures are mitigated by levetiracetam (structurally similar to Seletracetam) via:

Stability Under Physiological Conditions

Seletracetam remains stable in:

Key Research Gaps

-

No direct synthetic or degradation pathways involving lithium and Seletracetam are reported.

-

Mechanistic studies on Seletracetam’s SV2A binding at atomic resolution remain limited .

This synthesis integrates peer-reviewed data from pharmacological, synthetic, and radiochemical studies to map Seletracetam’s reactivity and contextualize lithium’s chemical behavior.

科学研究应用

It appears there might be a misunderstanding in the query. Seletracetam and lithium are two distinct compounds with different applications. Seletracetam is an antiepileptic drug , while lithium is a mood stabilizer often used in the treatment of bipolar disorder . There is no compound called "Seletracetam (lithium)."

Seletracetam

Mechanism of Action

Seletracetam is an antiepileptic drug that works by targeting presynaptic mechanisms involved in epilepsy . It binds to the synaptic vesicle protein 2A (SV2A), which is a membrane glycoprotein present in the synaptic vesicles of neurons . SV2A plays a role in neurotransmitter release as a calcium regulator and modulates synaptic networks . Seletracetam is thought to reduce excessive neuronal activity by modulating SV2A function, which restores a neuron's ability to regulate neurotransmitter release . Seletracetam also blocks N-type calcium channels in pyramidal neurons, inhibiting high voltage-activated calcium currents, reducing calcium influx, and decreasing intraneuronal calcium concentration, which blocks abnormal fluctuations in membrane potential during epileptic discharges .

Clinical Applications

Seletracetam is an antiepileptic agent that interferes with synaptic vesicle exocytosis and neurotransmitter release . It also inhibits abnormal neuronal discharge by blocking N-type calcium channels . Seletracetam can reduce epileptiform markers of hyper-excitability and hyper-synchronization and can suppress seizures in models mimicking partial and generalized epilepsy .

Lithium

作用机制

Seletracetam exerts its effects through two main mechanisms:

Binding to Synaptic Vesicle Glycoprotein 2A: Seletracetam binds to synaptic vesicle glycoprotein 2A, which is involved in the coordination of synaptic vesicle exocytosis and neurotransmitter release. .

Inhibition of N-type Calcium Channels: Seletracetam inhibits N-type calcium channels, preventing the influx of calcium ions during neuronal activation, which is typical in epilepsy

相似化合物的比较

Seletracetam is structurally related to other racetam compounds, such as:

Levetiracetam: Similar in structure but seletracetam has higher binding affinity and potency.

Brivaracetam: Another derivative of levetiracetam with similar anticonvulsant properties.

Piracetam: A nootropic drug with different pharmacological effects but similar pyrrolidone structure .

Seletracetam’s uniqueness lies in its high binding affinity to synaptic vesicle glycoprotein 2A and its potent seizure suppression capabilities, making it a promising candidate for further research and development in the field of anticonvulsant drugs .

属性

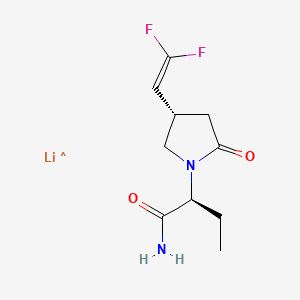

分子式 |

C10H14F2LiN2O2 |

|---|---|

分子量 |

239.2 g/mol |

InChI |

InChI=1S/C10H14F2N2O2.Li/c1-2-7(10(13)16)14-5-6(3-8(11)12)4-9(14)15;/h3,6-7H,2,4-5H2,1H3,(H2,13,16);/t6-,7+;/m1./s1 |

InChI 键 |

HJQBNXXVSPVJMF-HHQFNNIRSA-N |

手性 SMILES |

[Li].CC[C@@H](C(=O)N)N1C[C@@H](CC1=O)C=C(F)F |

规范 SMILES |

[Li].CCC(C(=O)N)N1CC(CC1=O)C=C(F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。